6-Hydroxy-5-(4-methylphenyl)nicotinic acid
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Overview
Description
6-Hydroxy-5-(4-methylphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a hydroxy group at the 6th position and a 4-methylphenyl group at the 5th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5-(4-methylphenyl)nicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenylboronic acid and 6-hydroxynicotinic acid.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 4-methylphenyl group to the nicotinic acid ring. This reaction is carried out under an inert atmosphere, typically using a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to remove any protecting groups and obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5-(4-methylphenyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
6-Hydroxy-5-(4-methylphenyl)nicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Hydroxy-5-(4-methylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and the aromatic ring play crucial roles in its binding to target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Hydroxy-5-methoxynicotinic acid
- 6-Hydroxy-5-(4-methoxyphenyl)nicotinic acid
- 6-Hydroxy-5-(4-chlorophenyl)nicotinic acid
Uniqueness
6-Hydroxy-5-(4-methylphenyl)nicotinic acid is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
5-(4-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-8-2-4-9(5-3-8)11-6-10(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKIYKXCTOWWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686932 |
Source
|
Record name | 5-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261925-15-8 |
Source
|
Record name | 5-(4-Methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30686932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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